molecular formula C24H39N7O5 B4946816 alanylphenylalanylleucylarginine

alanylphenylalanylleucylarginine

Cat. No.: B4946816
M. Wt: 505.6 g/mol
InChI Key: VTWYEHITKKUTPR-UHFFFAOYSA-N
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Description

Alanylphenylalanylleucylarginine (Ala-Phe-Leu-Arg) is a tetrapeptide composed of alanine (Ala), phenylalanine (Phe), leucine (Leu), and arginine (Arg). Its molecular formula is C₂₄H₄₅N₇O₈, with a calculated molecular weight of 559.67 g/mol.

Properties

IUPAC Name

2-[[2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N7O5/c1-14(2)12-18(21(33)29-17(23(35)36)10-7-11-28-24(26)27)31-22(34)19(30-20(32)15(3)25)13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19H,7,10-13,25H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)(H,35,36)(H4,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYEHITKKUTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alanylphenylalanylleucylarginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (arginine) to the resin, followed by the stepwise addition of leucine, phenylalanine, and alanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Alanylphenylalanylleucylarginine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used for coupling reactions in substitution processes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Alanylphenylalanylleucylarginine has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or enzyme inhibitory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of alanylphenylalanylleucylarginine depends on its specific biological target. In general, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure. For example, this compound may interact with cell surface receptors, leading to signal transduction pathways that result in a biological response.

Comparison with Similar Compounds

Structural and Functional Differences

Glycyl-L-arginyl-L-arginyl- (Gly-Arg-Arg) Molecular Formula: C₁₄H₂₈N₈O₄ (tripeptide). Differs from Ala-Phe-Leu-Arg in lacking hydrophobic residues (Phe, Leu) and alanine. Source: lists CAS 625385-87-7, which may correspond to Gly-Arg-Arg derivatives .

Cyclo(L-Phe-L-Gln)

  • Molecular Formula : C₁₄H₁₇N₃O₃ (cyclic dipeptide).
  • Key Features : Cyclic structure increases metabolic stability but reduces conformational flexibility compared to linear tetrapeptides like Ala-Phe-Leu-Arg.
  • Source : Listed in under phenylalanine derivatives .

N-Phthalyl-L-Phenylalanine Molecular Formula: C₁₇H₁₃NO₄. Key Features: Phthalyl protection modifies solubility and bioavailability. Source: highlights this compound as a phenylalanine derivative .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Structural Class Key Residues Source
Alanylphenylalanylleucylarginine C₂₄H₄₅N₇O₈ 559.67 Linear tetrapeptide Ala, Phe, Leu, Arg Inferred
Gly-Arg-Arg C₁₄H₂₈N₈O₄ 380.43 Linear tripeptide Gly, Arg, Arg
Cyclo(L-Phe-L-Gln) C₁₄H₁₇N₃O₃ 283.31 Cyclic dipeptide Phe, Gln
N-Phthalyl-L-Phe C₁₇H₁₃NO₄ 295.30 Modified amino acid Phe (phthalyl-protected)

Research Implications

While the provided evidence lacks direct data on Ala-Phe-Leu-Arg, insights from analogous compounds suggest:

  • Biological Activity : The presence of arginine (basic) and phenylalanine (aromatic) may confer membrane-targeting or receptor-binding capabilities.
  • Optimization Challenges : Compared to smaller derivatives (e.g., dipeptides), tetrapeptides require more complex synthesis and purification workflows .

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